2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1189866-67-8
Cat. No.: VC6523019
Molecular Formula: C27H25FN4O3S2
Molecular Weight: 536.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189866-67-8 |
|---|---|
| Molecular Formula | C27H25FN4O3S2 |
| Molecular Weight | 536.64 |
| IUPAC Name | 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H25FN4O3S2/c1-15-8-9-18(12-20(15)28)29-23(34)14-36-27-30-25-24(19-10-11-31(17(3)33)13-22(19)37-25)26(35)32(27)21-7-5-4-6-16(21)2/h4-9,12H,10-11,13-14H2,1-3H3,(H,29,34) |
| Standard InChI Key | NZVSJIPEMKBKAC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)F |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Name Deconstruction
The systematic IUPAC name reveals critical structural features:
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11-Acetyl: A ketone group at position 11, likely influencing electronic properties and hydrogen-bonding capacity.
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4-(2-Methylphenyl): A toluene-derived substituent at position 4, contributing hydrophobic character.
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8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene: A tricyclic system comprising a seven-membered ring fused to two smaller rings (four- and three-membered), with sulfur and nitrogen atoms at positions 8, 4, 6, and 11.
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3-Oxo: A ketone at position 3, potentially participating in resonance stabilization.
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5-Sulfanyl: A thioether group at position 5, offering sites for redox interactions.
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N-(3-Fluoro-4-methylphenyl)acetamide: A fluorinated and methylated phenylacetamide, enhancing lipophilicity and metabolic stability.
Molecular Formula and Weight
The molecular formula C₂₇H₂₅FN₄O₃S₂ corresponds to a molecular weight of 536.64 g/mol, indicating moderate size for a drug-like molecule. The presence of fluorine (3.54% by mass) and sulfur (11.95%) suggests distinct electronic and steric profiles.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1189866-67-8 |
| Molecular Formula | C₂₇H₂₅FN₄O₃S₂ |
| Molecular Weight | 536.64 g/mol |
| IUPAC Name | See Title |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C |
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit synthetic details for this compound are unavailable, its structure implies a multi-step sequence involving:
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Core Tricyclic Construction: Cyclocondensation of thiophene or pyridine precursors with nitrogen-containing moieties, possibly via Buchwald-Hartwig amination .
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Acetylation and Sulfanyl Incorporation: Introduction of the acetyl group at position 11 and sulfanyl moiety at position 5 using acylating agents (e.g., acetyl chloride) and thiol-disulfide exchange reactions .
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Side Chain Functionalization: Coupling of the N-(3-fluoro-4-methylphenyl)acetamide via peptide-like bond formation, employing carbodiimide crosslinkers .
Industrial Scalability Challenges
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Purification Complexity: The tricyclic core and multiple stereocenters necessitate advanced chromatographic techniques (e.g., HPLC).
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Yield Optimization: Side reactions during sulfur incorporation may require stoichiometric control of thiolating agents.
Physicochemical Properties and Stability
Thermal and Oxidative Stability
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Thermal Degradation: The acetyl group and sulfur atoms may render the compound prone to thermal decomposition above 200°C.
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Oxidative Sensitivity: The thioether linkage (-S-) could oxidize to sulfoxide or sulfone derivatives under oxidative conditions, necessitating inert atmosphere storage.
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
Chloro- and fluoro-acetamide derivatives (e.g., CAS 100599-62-0) demonstrate broad-spectrum antibacterial effects by disrupting cell wall synthesis . The thioether group in this compound could enhance membrane permeability, potentiating activity against Gram-positive pathogens.
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